molecular formula C8H14O3 B1529306 2-Ethyloxane-4-carboxylic acid CAS No. 1341685-92-4

2-Ethyloxane-4-carboxylic acid

Cat. No.: B1529306
CAS No.: 1341685-92-4
M. Wt: 158.19 g/mol
InChI Key: KAMBMTCSYGVFJE-UHFFFAOYSA-N
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Description

“2-Ethyloxane-4-carboxylic acid”, also known as “2-ethyloxanecarboxylic acid” or “EOECA”, is a chemical compound with the molecular formula C8H14O3 . It is a type of carboxylic acid .


Synthesis Analysis

The synthesis of carboxylic acids, like “this compound”, can involve various methods. One common approach is the oxidation of hydrocarbons or alcohols . Another method involves the catalytic decarboxylative transformations of carboxylic acid groups . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxyl functional group (COOH) attached to an ethyloxane ring . The carboxyl group is planar and can be represented with resonance structures .


Chemical Reactions Analysis

Carboxylic acids, like “this compound”, can undergo a variety of chemical reactions. These reactions can involve the O-H bond, the carbonyl bond, decarboxylation, or substitution on the R group . A specific example of a reaction involving a similar compound, oxetane-carboxylic acids, is their unexpected isomerization into lactones under storage at room temperature or under slight heating .


Physical and Chemical Properties Analysis

Carboxylic acids have various physical and chemical properties. They are generally safe to store and handle, and they are broadly accessible with great structural diversity . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.

Scientific Research Applications

Enzymatic Kinetic Resolution

The study by Nechab et al. (2007) illustrates the use of carboxylic acids and their ethyl esters as acyl donors in the enzymatic kinetic resolution of primary amines. This process is crucial for producing enantiomerically pure substances, which are important in pharmaceuticals and fine chemicals. The use of carboxylic acids led to a significant acceleration of reaction rates, indicating the potential of 2-Ethyloxane-4-carboxylic acid in similar enzymatic processes (Nechab et al., 2007).

Polymer Chemistry

Pang et al. (2003) demonstrated the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, leading to cross-linked polymers. This indicates the role of carboxylic acid derivatives in creating polymers with specific properties, suggesting a similar application for this compound in polymer synthesis (Pang et al., 2003).

Catalysis and Organic Synthesis

Ghorbani‐Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines. This highlights the potential of carboxylic acid derivatives in catalyzing organic reactions, suggesting this compound could serve a similar function in facilitating organic syntheses (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Material Science

Voisin et al. (2017) synthesized octa[2-(p-carboxyphenyl)ethyl] silsesquioxane and demonstrated its ability to self-assemble due to carboxylic acid dimers, leading to organized hybrid networks. This study underscores the utility of carboxylic acid derivatives in the generation of nanostructured materials through self-organization, hinting at similar applications for this compound (Voisin et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-Ethyloxane-4-carboxylic acid”, indicates that it is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The field of catalytic decarboxylative transformations, which includes the transformation of carboxylic acids like “2-Ethyloxane-4-carboxylic acid”, has witnessed rapid development in recent years . This area of research is expected to continue to expand, providing new insights and potential applications for these compounds .

Properties

IUPAC Name

2-ethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7-5-6(8(9)10)3-4-11-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBMTCSYGVFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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